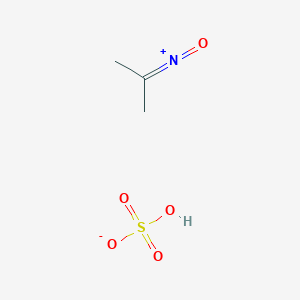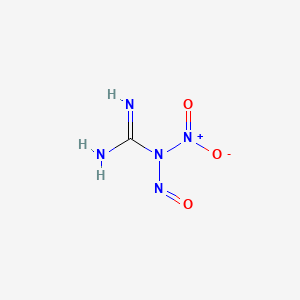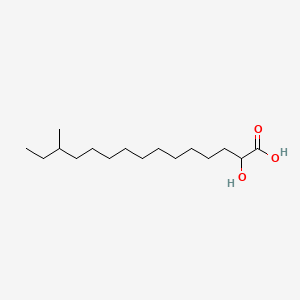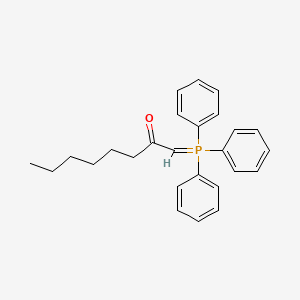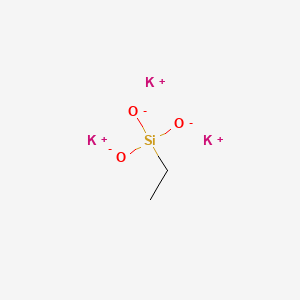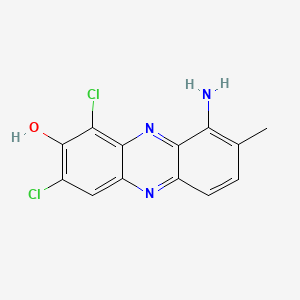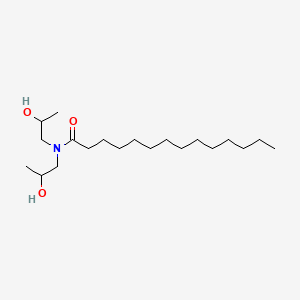![molecular formula C9H11BrN2 B12648761 1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide CAS No. 4597-92-6](/img/structure/B12648761.png)
1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 93845 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 93845 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of NSC 93845.
Functionalization: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of NSC 93845 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
NSC 93845 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: NSC 93845 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
NSC 93845 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which NSC 93845 exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
類似化合物との比較
NSC 93845 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like NSC 12345 and NSC 67890 share structural similarities but differ in their reactivity and applications.
Uniqueness: NSC 93845 stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions, making it versatile in various scientific fields.
特性
CAS番号 |
4597-92-6 |
|---|---|
分子式 |
C9H11BrN2 |
分子量 |
227.10 g/mol |
IUPAC名 |
1,2-dimethylimidazo[1,2-a]pyridin-4-ium;bromide |
InChI |
InChI=1S/C9H11N2.BrH/c1-8-7-11-6-4-3-5-9(11)10(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChIキー |
MLBHWZQXDUOBCS-UHFFFAOYSA-M |
正規SMILES |
CC1=C[N+]2=CC=CC=C2N1C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



